molecular formula C12H10FNO2 B1413050 5-(4-Fluoro-phenyl)-2-methyl-furan-3-carboxylic acid amide CAS No. 1823271-69-7

5-(4-Fluoro-phenyl)-2-methyl-furan-3-carboxylic acid amide

Cat. No. B1413050
CAS RN: 1823271-69-7
M. Wt: 219.21 g/mol
InChI Key: XTXOOGAMTQGMAB-UHFFFAOYSA-N
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Description

The compound “5-(4-Fluoro-phenyl)-2-methyl-furan-3-carboxylic acid amide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .


Chemical Reactions Analysis

The chemical reactions involving “5-(4-Fluoro-phenyl)-2-methyl-furan-3-carboxylic acid amide” are not explicitly mentioned in the available literature .

Scientific Research Applications

Antimycobacterial Agents

Furan derivatives, such as 5-phenyl-furan-2-carboxylic acids, have been identified as promising antimycobacterial agents. These compounds can interfere with iron homeostasis, which is a critical pathway for the survival of mycobacteria. The structural analysis of fluorinated ester derivatives within this class provides valuable information for the development of new antimicrobial drugs (M. Mori et al., 2022).

Synthetic Methodologies

The synthesis and reactions of furan derivatives have been extensively studied, providing insights into the construction of complex molecules with potential biological activities. For example, the preparation of compounds through reactions under specific conditions showcases the versatility of furan derivatives in synthetic chemistry (Ivana Bradiaková et al., 2008).

Anticancer Agents and NF-κB Inhibitors

Naphthofuran scaffolds, similar in structure to furan derivatives, have been explored for their potential as anticancer agents and inhibitors of NF-κB activity. These studies highlight the importance of specific substituents in enhancing the anticancer activity and NF-κB inhibitory effects of these compounds (Minho Choi et al., 2016).

Catalytic Applications

Furan derivatives have also been identified as effective catalysts in organic synthesis, such as the dehydrative amide formation from carboxylic acids and amines. This underscores the potential of furan-based compounds in facilitating chemical transformations at mild conditions (E. Tam et al., 2015).

Kinetics of Amide Formation

Research into the kinetics of amide formation from furan derivatives provides foundational knowledge for optimizing synthetic protocols, which is crucial for the development of pharmaceuticals and materials (L. Chan & B. Cox, 2007).

properties

IUPAC Name

5-(4-fluorophenyl)-2-methylfuran-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNO2/c1-7-10(12(14)15)6-11(16-7)8-2-4-9(13)5-3-8/h2-6H,1H3,(H2,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTXOOGAMTQGMAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(O1)C2=CC=C(C=C2)F)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Fluoro-phenyl)-2-methyl-furan-3-carboxylic acid amide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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